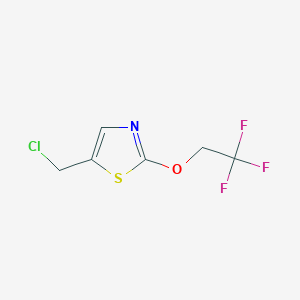
Thiazole, 5-(chloromethyl)-2-(2,2,2-trifluoroethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is notable for its unique combination of a chloromethyl group and a trifluoroethoxy group attached to the thiazole ring. The presence of the trifluoroethoxy group imparts significant electron-withdrawing properties, making this compound of interest in various chemical and pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under acidic conditions.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using trifluoroethanol and a suitable leaving group.
Chloromethylation: The final step involves the chloromethylation of the thiazole ring, which can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)thiazole would involve scaling up the above synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle hazardous reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)thiazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the thiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the thiazole ring and its substituents.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug discovery, particularly as a scaffold for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)thiazole is largely dependent on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The electron-withdrawing trifluoroethoxy group can enhance the compound’s binding affinity to its targets, while the chloromethyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Chloromethyl)-2-(methoxy)thiazole: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
5-(Bromomethyl)-2-(2,2,2-trifluoroethoxy)thiazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-(2,2,2-Trifluoroethoxy)thiazole: Lacks the chloromethyl group.
Uniqueness
5-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)thiazole is unique due to the combination of the electron-withdrawing trifluoroethoxy group and the reactive chloromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H5ClF3NOS |
|---|---|
Molekulargewicht |
231.62 g/mol |
IUPAC-Name |
5-(chloromethyl)-2-(2,2,2-trifluoroethoxy)-1,3-thiazole |
InChI |
InChI=1S/C6H5ClF3NOS/c7-1-4-2-11-5(13-4)12-3-6(8,9)10/h2H,1,3H2 |
InChI-Schlüssel |
PQVGBRQISMOQFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=N1)OCC(F)(F)F)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B12839544.png)
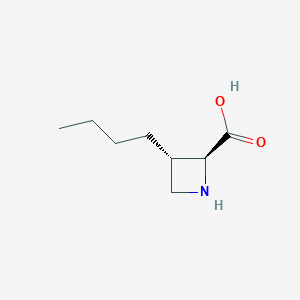
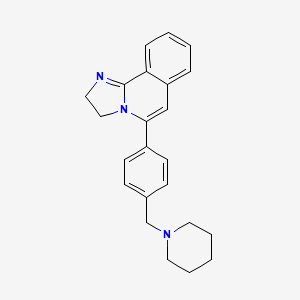

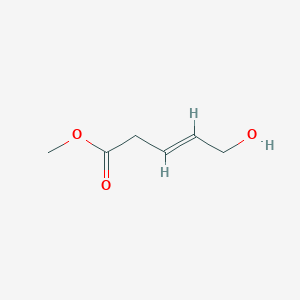
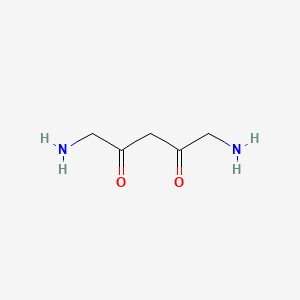
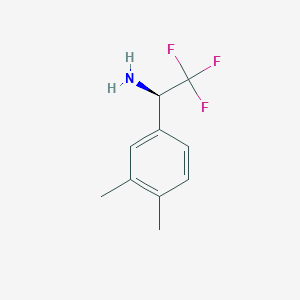
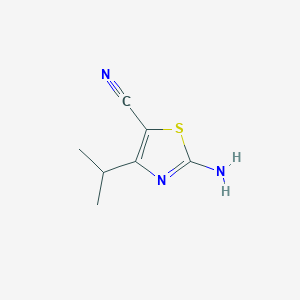
![4-[Bromo(difluoro)methyl]-3,5-difluoro-4'-propyl-1,1'-biphenyl](/img/structure/B12839585.png)
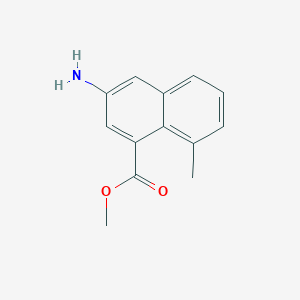

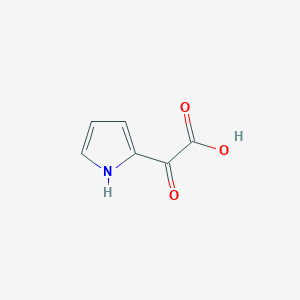
![4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12839614.png)

